![molecular formula C16H15N3O5S B14809446 2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14809446.png)
2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide is an organic compound that features a complex structure with both aromatic and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 3-nitroaniline in the presence of a base to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the methoxy group with the nucleophile.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide
- 2-(2-methoxyphenoxy)-N-[(3-chlorophenyl)carbamothioyl]acetamide
- 2-(2-methoxyphenoxy)-N-[(3-bromophenyl)carbamothioyl]acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C16H15N3O5S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C16H15N3O5S/c1-23-13-7-2-3-8-14(13)24-10-15(20)18-16(25)17-11-5-4-6-12(9-11)19(21)22/h2-9H,10H2,1H3,(H2,17,18,20,25) |
InChI Key |
YWZXRJOWVRVCEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


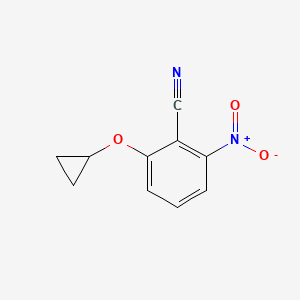
![N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt](/img/structure/B14809368.png)
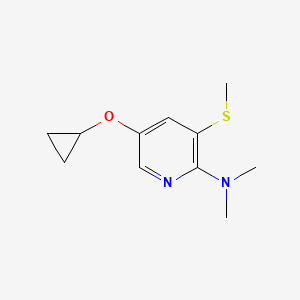
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B14809382.png)
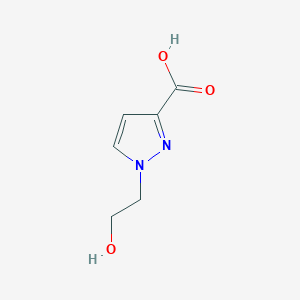
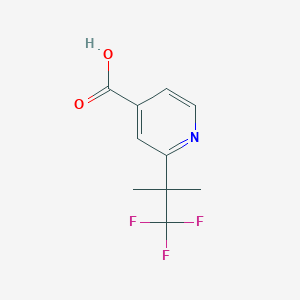
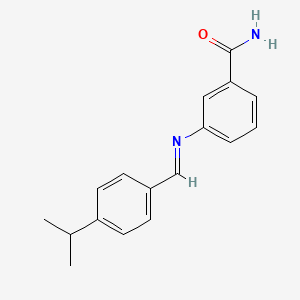
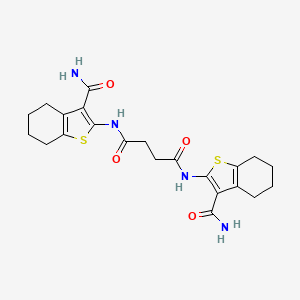
![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B14809424.png)
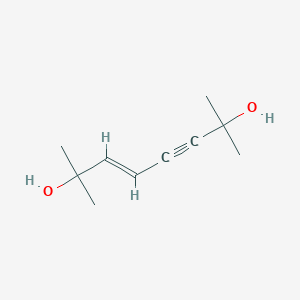
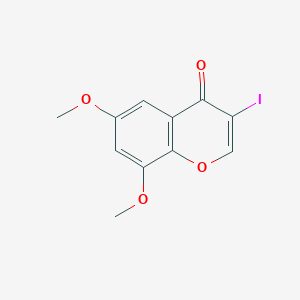
![5-Benzyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B14809430.png)
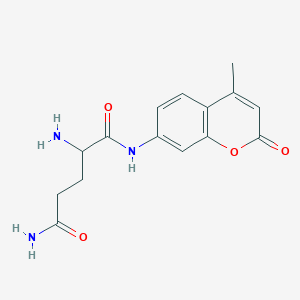
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]-4-methylbenzene-1,3-diamine](/img/structure/B14809444.png)
